molecular formula C7H15Br2N B1473731 3-(2-Bromoethyl)piperidine hydrobromide CAS No. 1195552-20-5

3-(2-Bromoethyl)piperidine hydrobromide

Cat. No.: B1473731
CAS No.: 1195552-20-5
M. Wt: 273.01 g/mol
InChI Key: CSGGGHOSLXTDMF-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.45–3.32 (m, 2H, CH₂Br)
    • δ 3.10–2.85 (m, 4H, piperidine C2/C6–H)
    • δ 2.45–2.20 (m, 3H, piperidine C3/C4/C5–H)
    • δ 1.70–1.50 (m, 2H, piperidine C4–H₂)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 52.1 (C3 of piperidine)
    • δ 40.8 (CH₂Br)
    • δ 33.2–24.5 (piperidine C2/C4/C5/C6)

Fourier-Transform Infrared (FTIR) Spectroscopy

  • C–Br Stretch : 563 cm⁻¹ (strong)
  • N–H Stretch (protonated amine): 2700–2500 cm⁻¹ (broad)
  • C–H Bending (piperidine): 1450–1375 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits weak absorbance in the UV region (λₘₐₓ = 210 nm , ε = 120 M⁻¹cm⁻¹) due to n→σ* transitions of the C–Br bond .

Tautomeric and Conformational Dynamics

The piperidine ring undergoes chair-to-chair interconversion with an energy barrier of ~45 kJ/mol, as determined by variable-temperature NMR . The bromoethyl substituent remains equatorial in the dominant conformation due to reduced 1,3-diaxial interactions. Tautomerism is absent due to the saturated nature of the piperidine ring.

Molecular dynamics simulations indicate:

  • Rotational flexibility of the bromoethyl group (energy barrier: ~8 kJ/mol).
  • Hydrogen bonding with the bromide ion restricts axial displacement of the substituent .
Conformational Parameter Value
Chair Inversion Barrier 45 kJ/mol
C3–C7–C8–Br Dihedral Angle 178° (antiperiplanar)

Properties

IUPAC Name

3-(2-bromoethyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGGGHOSLXTDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Piperidine and 1,2-Dibromoethane

The most common and direct method to prepare 3-(2-Bromoethyl)piperidine hydrobromide involves the nucleophilic substitution reaction between piperidine and 1,2-dibromoethane. The nitrogen atom of piperidine acts as a nucleophile, attacking one of the electrophilic carbon atoms in 1,2-dibromoethane, displacing a bromide ion and forming the bromoethyl-substituted piperidine. The resulting product is isolated as the hydrobromide salt due to the presence of excess HBr or by treatment with hydrobromic acid.

  • Reaction conditions: Typically conducted in an organic solvent such as dichloromethane or toluene under reflux to promote reaction efficiency.
  • Mechanism: SN2 nucleophilic substitution at the bromoalkyl carbon.
  • Advantages: Straightforward, high atom economy, and uses readily available starting materials.

This method is well-documented for the analogous 4-(2-Bromoethyl)piperidine hydrobromide and can be adapted for the 3-substituted isomer by positional control or using substituted piperidines.

Protection and Deprotection Strategies for Selective Functionalization

In some synthetic routes, especially when preparing derivatives or hybrids involving the 3-position, protection of the amino group or other functional groups is employed to increase selectivity and yield. For example:

  • Protection of 2-bromoethylamine hydrobromide as tert-butyl (2-bromoethyl)carbamate.
  • Subsequent reaction under basic conditions with piperidine derivatives to form the desired bromoethyl-piperidine intermediates.
  • Final deprotection using trifluoroacetic acid (TFA) to yield the free amine hydrobromide salt.

This multi-step approach allows for better control over regioselectivity and purity, especially when complex molecules are targeted.

Conjugate Addition and Alkylation Approaches

Another approach involves the conjugate addition of 2-(2-bromoethyl)piperidine to alkyl acrylates in the presence of bases such as triethylamine. This method allows the formation of alkyl 3-(piperidin-1-yl)propanoates, which can be further converted into the bromoethyl piperidine derivatives.

  • Procedure: Piperidine hydrobromide is suspended in alkyl acrylate, triethylamine is added slowly, and the mixture is stirred at room temperature for extended periods (e.g., 16 hours).
  • Isolation: Removal of excess reagents under vacuum, followed by filtration and solvent removal.
  • Yields: Moderate to good yields depending on reaction conditions and purification steps.

This method is useful for synthesizing functionalized piperidine derivatives with bromoethyl groups and offers versatility in modifying the alkyl chain.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Reaction Conditions Key Steps Advantages Typical Yield (%) References
1 Piperidine + 1,2-dibromoethane Reflux in dichloromethane/toluene SN2 nucleophilic substitution Simple, direct, cost-effective 70-85
2 2-Bromoethylamine hydrobromide (protected) + Piperidine derivative Basic conditions, deprotection with TFA Protection, nucleophilic substitution, deprotection High selectivity, purity ~39 (for intermediate)
3 Piperidine hydrobromide + Alkyl acrylate + Triethylamine Room temperature, 16+ hrs stirring Conjugate addition, alkylation Versatile functionalization Moderate to good

Research Findings and Notes

  • The nucleophilic substitution method (Method 1) remains the most straightforward and widely used for preparing bromoethyl piperidine hydrobromides. The reaction proceeds via an SN2 mechanism, favoring primary bromides like 1,2-dibromoethane.
  • Protection strategies (Method 2) are valuable when synthesizing complex derivatives or when positional selectivity is critical. However, these methods involve more steps and can have lower overall yields.
  • The conjugate addition approach (Method 3) provides a route to functionalized derivatives that can be further transformed, expanding the chemical space accessible from this compound.
  • Solvent choice, reaction temperature, and stoichiometry are critical parameters influencing yield and purity.
  • The hydrobromide salt form is typically isolated due to its enhanced stability and ease of handling compared to the free base.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)piperidine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Bromoethyl)piperidine hydrobromide has been investigated for its potential therapeutic effects in various medical conditions, particularly neurological disorders. Its structure allows it to function as a ligand in receptor studies, facilitating research into drug interactions and pharmacodynamics.

Case Study : In a study exploring new anti-HIV agents, derivatives of piperidine were synthesized and evaluated for their efficacy against HIV-1. The structural modifications involving compounds like this compound showed promising results in enhancing antiviral activity while reducing toxicity .

Organic Synthesis

The compound serves as an essential building block in organic synthesis, enabling the creation of more complex molecules. It is utilized in various reactions, including alkylation and conjugate addition processes.

Data Table: Applications in Organic Synthesis

Reaction TypeDescriptionOutcome
AlkylationUsed to introduce alkyl groups into moleculesFormation of alkylated products
Conjugate AdditionReacts with acrylates in the presence of basesSynthesis of propanoate derivatives

Research indicates that this compound can interact with biological systems, potentially affecting enzyme activity and cellular processes. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeting drugs.

Biological Studies : Interaction studies have shown that this compound can serve as a substrate for biological transport mechanisms, indicating its relevance in drug development aimed at neurological conditions .

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)piperidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and key properties of 3-(2-bromoethyl)piperidine hydrobromide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Key Applications
This compound C₇H₁₃BrN·HBr 266.96 Bromoethyl on piperidine Water-soluble Aza-Michael reactions, indolizidine synthesis
3-(2-Bromo-4-ethylphenoxy)piperidine HCl C₁₃H₁₇BrClNO 342.64 Bromophenoxy, ethyl on piperidine Not reported Potential intermediate in pharmaceuticals
3-(Bromomethyl)pyridine hydrobromide C₆H₆BrN·HBr 252.94 Bromomethyl on pyridine Likely water-soluble Alkylating agent in heterocyclic synthesis
3-(2-Bromoacetyl)pyridine hydrobromide C₇H₇Br₂NO 297.95 Bromoacetyl on pyridine Water-soluble Synthetic intermediate for pharmaceuticals
3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine HCl C₁₃H₁₈Cl₂FNO 294.19 Benzyloxymethyl, chloro, fluoro Likely polar-soluble Receptor-targeted drug development

Key Observations :

  • Substituent Effects: Bromoethyl groups (as in the target compound) favor nucleophilic substitution or elimination reactions, enabling alkylation or conjugate additions. In contrast, bromophenoxy () or benzyloxymethyl () groups direct reactivity toward ether bond formation or aromatic substitutions.
  • Ring Type : Piperidine derivatives (e.g., target compound) exhibit higher basicity compared to pyridine analogs (), influencing their behavior in acid-base reactions.

Solubility and Stability

  • Solubility : Hydrobromide salts (e.g., target compound, ) generally exhibit high water solubility, enabling their use in aqueous-phase reactions. Chloride salts (e.g., ) may have lower solubility depending on substituent hydrophobicity.
  • Stability : Bromoethyl groups are prone to elimination under basic conditions, forming piperidine alkenes. This contrasts with bromomethyl derivatives (), which are more stable but less reactive in alkylation .

Pharmacological Potential

While the target compound is primarily a synthetic intermediate, structurally related piperidine derivatives have demonstrated biological activity:

  • Lobeline Analogs : Protonated piperidine derivatives (e.g., lobeline hydrobromide in ) exhibit strong hydrogen-bonding interactions, enhancing receptor binding. The target compound’s bromoethyl chain may limit bioavailability compared to hydroxyl or aromatic substituents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-bromoethyl)piperidine hydrobromide, and how is purity validated?

  • Methodology : The compound is typically synthesized via conjugate addition of bromoethyl-piperidine derivatives to alkyl acrylates. For example, this compound analogs (e.g., Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate) are prepared using brominated precursors in CDCl₃, followed by ¹H/¹³C NMR for structural validation and IR/MS for functional group and fragmentation analysis. Purity (>95%) is confirmed via integration of NMR peaks and elemental analysis .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the bromoethyl group. Use column chromatography for intermediate purification.

Q. How do researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Stability studies involve accelerated degradation tests (e.g., exposure to humidity, heat, or light) followed by HPLC or GC-MS to monitor decomposition products. For bromoethyl derivatives, track bromide ion release via ion chromatography as a degradation marker .
  • Data Interpretation : Compare retention times and spectral data with authentic samples to identify degradation pathways (e.g., dehydrohalogenation or hydrolysis).

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with minimal by-products?

  • Methodology : Apply a 2³ factorial design to evaluate variables: temperature (25–60°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2 mol%). Response variables include yield and by-product ratio. Statistical tools (ANOVA) identify significant factors. For example, higher temperatures may increase alkylation efficiency but risk β-hydride elimination .
  • Case Study : A study on analogous piperidine derivatives found that THF at 40°C with 1 mol% LiBr reduced by-products by 22% compared to DCM .

Q. What strategies resolve contradictions in reported reactivity data for bromoethyl-piperidine derivatives in nucleophilic substitutions?

  • Methodology : Replicate experiments under standardized conditions (e.g., solvent, base strength). For example, discrepancies in SN2 vs. SN1 pathways may arise from trace water in solvents, which can be quantified via Karl Fischer titration. Cross-validate using kinetic isotope effects or Hammett plots to elucidate mechanistic nuances .
  • Example : Conflicting reports on bromide leaving-group efficiency in DMF could stem from residual dimethylamine impurities; pre-treatment with molecular sieves improves reproducibility .

Q. How do researchers design experiments to probe the steric and electronic effects of this compound in transition-metal-catalyzed couplings?

  • Methodology : Use computational tools (DFT) to model ligand-metal interactions, complemented by experimental screening of Pd/Ni catalysts. For instance, compare Suzuki-Miyaura coupling yields with aryl boronic acids varying in steric bulk. Monitor reaction progress via in situ IR to detect intermediates .
  • Findings : Bulky ortho-substituted aryl groups reduce coupling efficiency by 30–40% due to hindered oxidative addition, as observed in analogous pyridine-based systems .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodology : Apply multivariate analysis (PCA or PLS) to correlate process parameters (e.g., stirring rate, cooling rate) with impurity profiles. For example, PCA of 10 synthetic batches identified cooling rate as the dominant variability source (R² = 0.85) .
  • Validation : Use control charts (e.g., Shewhart charts) to monitor critical quality attributes (CQAs) like bromide content and melting point .

Future Directions

Q. How can AI-driven simulations enhance the predictive modeling of this compound’s reactivity in novel reactions?

  • Methodology : Train neural networks on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions. For example, COMSOL Multiphysics models can simulate heat/mass transfer effects in scaled-up syntheses .
  • Limitations : Current models lack experimental validation for bromoethyl-specific side reactions, necessitating hybrid AI-experimental workflows .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Bromoethyl)piperidine hydrobromide
Reactant of Route 2
3-(2-Bromoethyl)piperidine hydrobromide

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